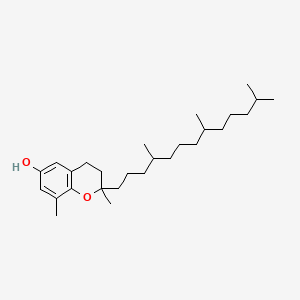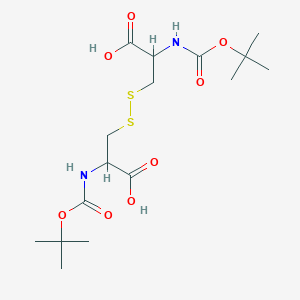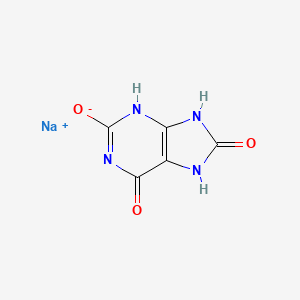
CID 8647
Descripción general
Descripción
CID 8647 is a useful research compound. Its molecular formula is C5H3N4NaO3 and its molecular weight is 190.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Protein Function Studies
CID, a method used for reversible and spatiotemporal control of protein function within cells, has made significant strides in recent years. Its primary application has been in dissecting signal transductions, but it is now also being applied to study membrane and protein trafficking. This progress in CID techniques allows for unprecedented precision and control in these biological processes (Voss, Klewer, & Wu, 2015).
Bioavailable Strontium Isoscapes in Provenance Studies
Strontium isotope ratios (87Sr/86Sr) are increasingly utilized in fields like archaeology, forensics, paleoecology, and environmental sciences. The development of bioavailable 87Sr/86Sr maps, or isoscapes, allows researchers to compare the 87Sr/86Sr of a sample against baselines, advancing the applications of strontium in provenance studies (Bataille, Crowley, Wooller, & Bowen, 2020).
Advances in Mass Spectrometry for Protein Identification
CID has also been instrumental in the field of mass spectrometry, particularly in the identification of proteins from cells and tissues. This method, combined with bioinformatics tools, is critical for discovering potential biomarkers and drug targets (Pevsner et al., 2007).
QCxMS: Computational Modeling of CID Mass Spectra
The development of QCxMS, an extension of QCEIMS for calculating CID spectra, demonstrates how computational modeling aids in understanding collision kinetics and fragmentation pathways in mass spectrometry. This tool predicts mass spectra based on molecular structures, furthering research in chemical analysis (Koopman & Grimme, 2021).
Gene Regulation via PROTAC-CID Systems
PROTAC-CID platforms have been engineered for inducible gene regulation and gene editing in biomedical research. These systems allow for tunable gene expression and transient genome manipulation, showcasing the versatility of CID in genetic studies (Ma et al., 2023).
Infrared Laser Activation in Mass Spectrometry
Infrared laser activation, an alternative to CID, is used to probe macromolecular complexes in mass spectrometry. This method offers more control and can be gentler than standard CID, maintaining specific lipid bindings in membrane protein assemblies (Mikhailov et al., 2016).
Propiedades
IUPAC Name |
sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSTSRULRIERK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[[2-[4-[[1-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-1,3-dioxobutan-2-yl]amino]anilino]-3-oxobutanoyl]diazenyl]benzene-1,4-dicarboxylate](/img/structure/B7824837.png)
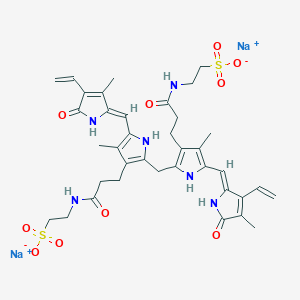

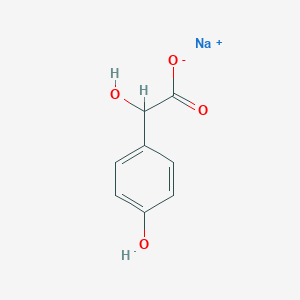
![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)
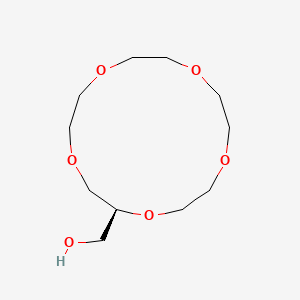
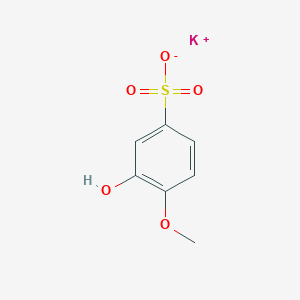


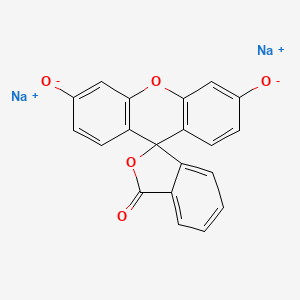
![4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7824907.png)
